2(1H)-Quinolinone, 4-(2-aminoethyl)-
Overview
Description
2(1H)-Quinolinone, 4-(2-aminoethyl)-, also known as 4-(2-aminoethyl)quinolin-2(1H)-one, is a quinoline derivative with a molecular structure that includes an aminoethyl group attached to the quinolinone core. Quinolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 4-(2-aminoethyl)- typically involves the following steps:
Starting Materials: The synthesis often begins with quinolin-2(1H)-one as the starting material.
Amination Reaction:
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2(1H)-Quinolinone, 4-(2-aminoethyl)- may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Quinolinone, 4-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amine oxides.
Reduction: The quinolinone core can be reduced to form dihydroquinolines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of dihydroquinolines.
Substitution: Formation of various substituted quinolines.
Scientific Research Applications
2(1H)-Quinolinone, 4-(2-aminoethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2(1H)-Quinolinone, 4-(2-aminoethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The aminoethyl group enhances the compound's ability to bind to receptors and enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2(1H)-Quinolinone, 4-(2-aminoethyl)- is compared with other similar compounds, such as:
Quinolin-2(1H)-one: The parent compound without the aminoethyl group.
4-(2-aminoethyl)benzimidazole: A benzimidazole derivative with a similar aminoethyl group.
Indole derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities.
Uniqueness: The presence of the aminoethyl group in 2(1H)-Quinolinone, 4-(2-aminoethyl)- distinguishes it from its parent compound and other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
4-(2-aminoethyl)-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-6-5-8-7-11(14)13-10-4-2-1-3-9(8)10/h1-4,7H,5-6,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKQISCBDNJRTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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